Averufin

Beschreibung

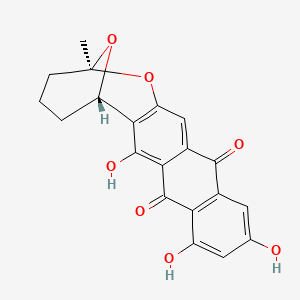

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFFZJHGQCKWMV-YUNKPMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891789 | |

| Record name | Averufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14016-29-6 | |

| Record name | Averufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14016-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Averufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014016296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Averufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVERUFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1N64C5MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Averufin Biosynthesis Pathway in Aspergillus: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Averufin, a key intermediate in the formation of aflatoxins by fungi of the Aspergillus genus. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic cascade, genetic regulation, and experimental methodologies crucial for studying this significant metabolic route.

Introduction to the this compound Pathway

This compound is a C20 polyketide anthraquinone (B42736) that serves as a critical checkpoint in the biosynthesis of aflatoxins, a group of mycotoxins with potent carcinogenic properties. Understanding the synthesis of this compound is paramount for developing strategies to inhibit aflatoxin production and mitigate its harmful effects on agriculture and human health. The pathway commences with the conversion of Norsolorinic Acid and proceeds through a series of enzymatic reactions to yield this compound, which is subsequently converted to Versiconal Hemiacetal Acetate.

The Enzymatic Cascade from Norsolorinic Acid to this compound

The biosynthesis of this compound from Norsolorinic Acid (NOR) is a multi-step process involving several key enzymes and intermediates. The pathway is tightly regulated and involves oxidation, reduction, and cyclization reactions.

Conversion of Norsolorinic Acid to Averantin (B1666156)

The first committed step in this segment of the pathway is the reduction of the C-1' keto group of Norsolorinic Acid (NOR) to a hydroxyl group, forming Averantin (AVN). This reaction is catalyzed by a ketoreductase.

-

Enzyme: Norsolorinic Acid Ketoreductase

-

Gene: aflD (also known as nor-1)[1]

Hydroxylation of Averantin to 5'-Hydroxyaverantin (B15418084)

Averantin is then hydroxylated at the 5' position of the side chain to produce 5'-Hydroxyaverantin (HAVN). This oxidation step is carried out by a cytochrome P450 monooxygenase.

-

Enzyme: Averantin Monooxygenase

-

Gene: aflG (also known as avnA)

-

Cofactor: NADPH[4]

Dehydrogenation of 5'-Hydroxyaverantin to 5'-Oxoaverantin

The hydroxyl group of 5'-Hydroxyaverantin is subsequently oxidized to a ketone, yielding 5'-Oxoaverantin (OAVN). This reaction is catalyzed by a dehydrogenase.

-

Gene: aflH (also known as adhA)

Cyclization of 5'-Oxoaverantin to this compound

The final step in the formation of this compound is the intramolecular cyclization of 5'-Oxoaverantin. This reaction is catalyzed by a cyclase, which also exhibits versicolorin (B1264617) B synthase activity in a later step of the aflatoxin pathway.

-

Enzyme: 5'-Oxoaverantin Cyclase (also Versicolorin B synthase)

-

Gene: aflK (also known as vbs)

It is important to note that Averufanin was once considered an intermediate between Averantin and this compound, but it is now understood to be a shunt metabolite and not a direct precursor in the main pathway.[7][8]

This compound Biosynthesis Pathway Diagram

Quantitative Data on the this compound Biosynthesis Pathway

Precise quantitative data for the enzymes and intermediates in the this compound biosynthesis pathway are essential for building kinetic models and understanding metabolic flux. While comprehensive data for all steps are not available in a single source, the following table summarizes known kinetic parameters and metabolite concentrations from various studies.

| Enzyme | Gene | Substrate | Km | Vmax | Organism | Reference |

| Norsolorinic Acid Dehydrogenase | - | Norsolorinic Acid | 3.45 µM | Not Reported | Aspergillus parasiticus | [9] |

| Norsolorinic Acid Dehydrogenase | - | NADPH | 103 µM | Not Reported | Aspergillus parasiticus | [9] |

Note: Data on the kinetic parameters for Averantin Monooxygenase, 5'-Hydroxyaverantin Dehydrogenase, and 5'-Oxoaverantin Cyclase are limited in the reviewed literature.

| Intermediate | Concentration Range | Condition | Organism | Reference |

| Averantin | Accumulates in aflG mutants | Gene knockout | Aspergillus parasiticus | [10] |

| This compound | Accumulates in aflI mutants | Gene knockout | Aspergillus parasiticus | [11] |

| Norsolorinic Acid, Averantin, Hydroxyaverantin, this compound | 46.987 µg/kg to 1760.240 µg/kg (for total aflatoxins) | Growth on rice | Aspergillus flavus | [12] |

Experimental Protocols

A variety of experimental techniques are employed to study the this compound biosynthesis pathway. These range from in vitro enzyme assays to in vivo genetic manipulations.

Preparation of Cell-Free Extracts for Enzyme Assays

Cell-free extracts are crucial for in vitro characterization of enzyme activities.

Protocol:

-

Mycelial Growth: Grow Aspergillus species in a suitable liquid medium (e.g., YES broth) that supports aflatoxin production.

-

Harvesting: Harvest the mycelia by filtration.

-

Lysis: Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenization: Resuspend the powdered mycelia in an appropriate buffer (e.g., phosphate (B84403) buffer with protease inhibitors) and homogenize.

-

Fractionation: Centrifuge the homogenate at low speed to remove cell debris. The resulting supernatant is the crude cell-free extract. For separation into cytosolic and microsomal fractions, perform ultracentrifugation.[4]

Enzyme Assay for Norsolorinic Acid Ketoreductase (aflD product)

This assay measures the conversion of Norsolorinic Acid to Averantin.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), Norsolorinic Acid, NADPH, and the cell-free extract or purified enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature (typically 25-35°C).

-

Extraction: Stop the reaction by adding an organic solvent (e.g., chloroform) and extract the products.

-

Analysis: Analyze the extracted products by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect and quantify the formation of Averantin.[2][9]

Analysis of Pathway Intermediates by Thin Layer Chromatography (TLC)

TLC is a common method for the qualitative and semi-quantitative analysis of aflatoxin precursors.

Protocol:

-

Extraction: Extract the metabolites from fungal cultures or enzyme assay reactions using a suitable solvent like chloroform.

-

Spotting: Spot the concentrated extract onto a silica (B1680970) gel TLC plate.

-

Development: Develop the TLC plate in a solvent system that provides good separation of the intermediates (e.g., chloroform:acetone, 9:1 v/v).

-

Visualization: Visualize the separated compounds under UV light. The intermediates often have characteristic fluorescence.

-

Quantification: Compare the fluorescence intensity of the sample spots to that of known standards for semi-quantitative analysis.

Gene Knockout using CRISPR/Cas9

CRISPR/Cas9 technology allows for targeted gene disruption to study the function of specific genes in the pathway.

General Workflow:

-

gRNA Design: Design guide RNAs (gRNAs) specific to the target gene (e.g., aflD, aflG).

-

Vector Construction: Clone the gRNA expression cassette and the Cas9 nuclease gene into a suitable expression vector for Aspergillus.

-

Transformation: Introduce the CRISPR/Cas9 vector into Aspergillus protoplasts.

-

Selection and Screening: Select for transformants and screen for mutants with the desired gene knockout, often confirmed by PCR and sequencing.

-

Phenotypic Analysis: Analyze the mutant strains for the accumulation of specific pathway intermediates to confirm the function of the knocked-out gene.

Southern Blot Analysis for Gene Integration Confirmation

Southern blotting is used to confirm the successful integration of DNA constructs, such as gene knockout cassettes, into the fungal genome.

General Workflow:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the wild-type and putative mutant strains.

-

Restriction Digest: Digest the genomic DNA with one or more restriction enzymes.

-

Gel Electrophoresis: Separate the DNA fragments by size on an agarose (B213101) gel.

-

Transfer: Transfer the separated DNA fragments from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled DNA probe specific to the gene of interest or the selection marker.

-

Detection: Detect the hybridized probe to visualize the DNA fragments and confirm the expected changes in the mutant's genome.

Experimental Workflow Diagram

Conclusion

The biosynthesis of this compound in Aspergillus is a well-defined pathway involving a series of enzymatic conversions. This technical guide provides a foundational understanding of this pathway, summarizing the key enzymes, genes, and intermediates. The provided experimental protocols offer a starting point for researchers aiming to investigate this crucial area of mycotoxin research. Further studies are needed to fully elucidate the kinetic parameters of all enzymes involved and to develop a comprehensive quantitative model of the pathway. Such knowledge will be instrumental in the development of effective strategies to control aflatoxin contamination in food and feed.

References

- 1. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Function of the Nor-1 Protein in Aflatoxin Biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic function of the nor-1 protein in aflatoxin biosynthesis in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic conversion of norsolorinic acid to this compound in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENZYME - 1.1.1.352 5'-hydroxyaverantin dehydrogenase [enzyme.expasy.org]

- 6. EC 1.1.1.352 [iubmb.qmul.ac.uk]

- 7. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The affinity purification and characterization of a dehydrogenase from Aspergillus parasiticus involved in aflatoxin B1 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aflatoxin production via cross-feeding of pathway intermediates during cofermentation of aflatoxin pathway-blocked Aspergillus parasiticus mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. newprairiepress.org [newprairiepress.org]

- 12. researchgate.net [researchgate.net]

The Keystone Role of Averufin in Aflatoxin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Averufin, a key anthraquinone (B42736) intermediate, stands as a critical juncture in the intricate biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties. Produced by fungi of the Aspergillus genus, particularly A. flavus and A. parasiticus, aflatoxins pose a significant threat to food safety and public health. Understanding the precise role of this compound and the enzymatic machinery governing its transformations is paramount for the development of targeted strategies to inhibit aflatoxin production. This technical guide provides an in-depth exploration of this compound's function in aflatoxin synthesis, detailing the enzymatic conversions, relevant quantitative data, and the experimental protocols used to elucidate its role.

This compound's Position in the Aflatoxin Biosynthetic Pathway

This compound is a pivotal intermediate situated downstream of norsolorinic acid and averantin. The biosynthesis of aflatoxin involves a series of complex enzymatic reactions, and the conversion of this compound marks a significant step towards the formation of the toxic polyketide-derived furanocoumarins.

The immediate precursor to this compound is 5'-hydroxyaverantin (B15418084) (HAVN). The transformation of HAVN to this compound is a two-step process involving an oxidation followed by a cyclization. Subsequently, this compound is converted to versiconal (B1263273) hemiacetal acetate (B1210297) (VHA), a crucial step that precedes the formation of the versicolorins (B158010) and ultimately the aflatoxins themselves.

Enzymatic Conversion of this compound

The conversion of this compound to downstream intermediates is a multi-step process involving enzymes located in different cellular compartments.

1. Conversion of this compound to Hydroxyversicolorone (B1196034) (HVN):

This initial step is catalyzed by a microsomal monooxygenase, an enzyme that requires the cofactor NADPH. This reaction is stereospecific, with (1'S,5'S)-averufin being the substrate.[1][2] The enzyme responsible for this conversion is encoded by the cypX gene.

2. Conversion of Hydroxyversicolorone (HVN) to Versiconal Hemiacetal Acetate (VHA):

Following its formation, HVN is converted to VHA by a cytosolic enzyme, which also depends on the presence of NADPH.[2][3] The gene aflI (also known as avfA) is implicated in this conversion, likely encoding an this compound oxidase.[4]

The overall conversion of this compound to VHA is a critical control point in the aflatoxin pathway. Disruption of the genes encoding the enzymes involved in this process leads to the accumulation of this compound, effectively halting the production of aflatoxins.[5]

Quantitative Data on this compound Conversion

While comprehensive kinetic data for all enzymes involved in this compound metabolism is not extensively available, time-course studies have provided valuable insights into the dynamics of its conversion.

| Substrate | Product(s) | Enzyme Location | Incubation Time (min) | Relative Product Formation | Reference |

| (1'S,5'S)-Averufin | Hydroxyversicolorone (HVN) | Microsomal Fraction | 10 | Maximum level reached | [3] |

| (1'S,5'S)-Averufin | Versiconal Hemiacetal Acetate (VHA) | Microsomal Fraction | 30 | Continues to increase | [3] |

Note: In the microsomal fraction, VHA is likely produced from HVN by contaminating cytosolic enzymes. Preliminary experiments have suggested that the Km of NADPH for HVN formation is larger than that for VHA formation.[3]

Experimental Protocols

The elucidation of this compound's role in aflatoxin synthesis has been made possible through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Assay for the Conversion of this compound to Hydroxyversicolorone and Versiconal Hemiacetal Acetate

This protocol is adapted from studies using cell-free extracts of Aspergillus parasiticus.

1. Preparation of Microsomal and Cytosol Fractions: a. Grow Aspergillus parasiticus (e.g., a non-aflatoxin producing mutant like NIAH-26 that expresses the necessary enzymes) in a suitable liquid medium (e.g., yeast extract-sucrose medium) for 48-72 hours at 28-30°C. b. Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5). c. Disrupt the mycelia using a French press, bead beater, or sonication in the presence of the buffer containing protease inhibitors. d. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris. e. Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes. f. The supernatant from this step is the cytosol fraction. Resuspend the microsomal pellet in the same buffer.

2. Enzyme Assay: a. Prepare a reaction mixture containing:

- Microsomal or cytosol fraction (protein concentration to be optimized, e.g., 0.1-1.0 mg/mL)

- (1'S,5'S)-Averufin (substrate, e.g., 10-50 µM)

- NADPH (cofactor, e.g., 1-2 mM)

- Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) b. Initiate the reaction by adding the enzyme fraction and incubate at a controlled temperature (e.g., 30°C) for various time points (e.g., 0, 10, 30, 60 minutes). c. Terminate the reaction by adding an equal volume of a solvent like ethyl acetate or chloroform (B151607) to extract the metabolites. d. Vortex vigorously and centrifuge to separate the phases.

3. Analysis of Products: a. Evaporate the organic solvent under a stream of nitrogen. b. Re-dissolve the residue in a suitable solvent (e.g., methanol (B129727) or the mobile phase for HPLC). c. Analyze the products by High-Performance Liquid Chromatography (HPLC) with a fluorescence or diode array detector.[6]

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

- Detection: Monitor for the appearance of peaks corresponding to HVN and VHA by comparing with authentic standards.

Protocol 2: Analysis of this compound Accumulation in Mutant Strains

This protocol describes the analysis of this compound accumulation in genetically modified strains of Aspergillus.

1. Fungal Strains and Culture Conditions: a. Use wild-type Aspergillus parasiticus and mutant strains with deletions in genes such as aflI or cypX. b. Inoculate the strains on a suitable agar (B569324) medium (e.g., potato dextrose agar) and incubate for 5-7 days to allow for sporulation. c. Inoculate spores into a liquid production medium (e.g., yeast extract-sucrose medium) and incubate under conditions that promote aflatoxin production (e.g., 28-30°C with shaking).

2. Extraction of Metabolites: a. After a defined incubation period (e.g., 3-5 days), separate the mycelia from the culture broth by filtration. b. Extract the mycelia and the culture filtrate separately with a solvent such as chloroform or ethyl acetate. c. Combine the extracts and evaporate to dryness.

3. Quantification of this compound: a. Re-dissolve the dried extract in a known volume of a suitable solvent. b. Analyze the extract using HPLC as described in Protocol 1. c. Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of purified this compound.

Signaling Pathways and Experimental Workflows

The biosynthesis of aflatoxin, including the steps involving this compound, is tightly regulated by a complex network of genes and signaling pathways. The expression of the aflatoxin biosynthetic genes is controlled by the regulatory protein AflR.

Diagram 1: Aflatoxin Biosynthetic Pathway Focusing on this compound

Caption: Key enzymatic steps in the aflatoxin biosynthetic pathway centered around this compound.

Diagram 2: Experimental Workflow for In Vitro this compound Conversion Assay

Caption: Workflow for the in vitro enzymatic conversion of this compound.

Conclusion

This compound holds a central and indispensable role in the biosynthesis of aflatoxins. The enzymatic conversions that process this compound, catalyzed by microsomal and cytosolic enzymes, represent key control points in the pathway. A thorough understanding of these steps, supported by quantitative data and detailed experimental protocols, is essential for the development of effective inhibitors and control strategies to mitigate aflatoxin contamination in food and feed. Further research focusing on the kinetic characterization of the enzymes involved in this compound metabolism will provide a more complete picture and enable the design of more potent and specific inhibitors, ultimately contributing to enhanced food safety and public health.

References

- 1. A versiconal hemiacetal acetate converting enzyme in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newprairiepress.org [newprairiepress.org]

- 6. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Averufin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Averufin is a polyketide metabolite produced by various species of the Aspergillus genus, notably Aspergillus versicolor. It is a key intermediate in the biosynthetic pathway of the carcinogenic mycotoxins, aflatoxins. Beyond its role as a biosynthetic precursor, this compound exhibits a range of biological activities, including antibacterial properties and the ability to inhibit mitochondrial oxidative phosphorylation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its role in aflatoxin biosynthesis and its impact on cellular respiration. Detailed experimental protocols for its isolation and analysis are also presented, along with visualizations of key biological pathways and experimental workflows.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule featuring a fused ring system. Its chemical identity is well-established and can be described by various nomenclature and registry systems.

A 2D representation of the chemical structure of this compound is provided below:

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | (1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.0²,¹⁵.0⁴,¹³.0⁶,¹¹]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione[1] |

| CAS Number | 14016-29-6[2][3] |

| Molecular Formula | C₂₀H₁₆O₇[2][3] |

| Molecular Weight | 368.3 g/mol [2] |

| InChI | InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1[1] |

| InChIKey | RYFFZJHGQCKWMV-YUNKPMOVSA-N[1][2] |

| SMILES | C[C@]12CCC--INVALID-LINK--C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | Yellow to orange solid | [2] |

| Melting Point | 288-293 °C | [3] |

| Solubility | Soluble in DMSO (5 mg/ml) and methanol (B129727) (1 mg/ml) | [2] |

| Purity | ≥95% (commercially available) | [2] |

Spectroscopic Data

The structural identity of this compound has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound has been fully assigned, providing unambiguous proof of its structure. These assignments have been crucial in biosynthetic studies to trace the incorporation of labeled precursors.

Mass Spectrometry (MS)

Mass spectrometry data for this compound provides confirmation of its molecular weight and fragmentation pattern, which is useful for its identification in complex mixtures.

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| LC-ESI-ITFT | 369.0963 [M+H]⁺ | 351.0863, 311.055, 299.055, 285.0393 |

Biological Activity and Mechanisms of Action

This compound displays a range of biological activities, stemming from its chemical structure and its role in fungal metabolism.

Role in Aflatoxin Biosynthesis

This compound is a critical intermediate in the biosynthetic pathway of aflatoxins, a group of potent mycotoxins produced by Aspergillus species. The pathway involves a series of enzymatic conversions, with this compound being formed from averantin (B1666156) and subsequently converted to versiconal (B1263273) hemiacetal acetate. Understanding this pathway is crucial for developing strategies to control aflatoxin contamination in food and feed.

The simplified biosynthetic pathway leading to and from this compound is depicted below.

Caption: Simplified Aflatoxin Biosynthesis Pathway.

Inhibition of Oxidative Phosphorylation

This compound has been identified as an inhibitor of oxidative phosphorylation (OXPHOS) in mitochondria.[2] It specifically targets the succinate (B1194679) cytochrome c reductase complex (Complex III) of the respiratory chain.[2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and uncoupling of respiration. This mechanism is a key area of investigation for its potential therapeutic applications and for understanding its toxicity.

Antibacterial Activity

This compound has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.[2] The exact mechanism of its antibacterial action is not fully elucidated but may be related to its ability to disrupt cellular energy metabolism or other essential cellular processes.

Experimental Protocols

This section provides an overview of methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Aspergillus versicolor

This compound is naturally produced by Aspergillus versicolor and can be isolated from fungal cultures. The general workflow for its isolation is outlined below.

Caption: General Workflow for this compound Isolation.

Detailed Protocol Outline:

-

Fungal Culture: Aspergillus versicolor is cultured on a suitable medium (e.g., potato dextrose agar (B569324) or yeast extract sucrose (B13894) medium) under optimal growth conditions.

-

Extraction: The fungal mycelia are harvested and extracted with an appropriate organic solvent system to isolate the secondary metabolites.

-

Purification: The crude extract is subjected to chromatographic techniques to separate this compound from other metabolites. This may involve multiple steps of column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.

-

Identification: The purified compound is identified and characterized using spectroscopic methods such as NMR and MS.

Total Synthesis of this compound

The total synthesis of this compound has been achieved and is a subject of interest for creating labeled analogs for biosynthetic studies and for providing a source of the compound independent of fungal culture. The synthetic routes are typically complex, multi-step processes.

(Note: A detailed, step-by-step protocol for the total synthesis of this compound is highly complex and beyond the scope of this guide. Researchers are directed to specialized organic synthesis literature for detailed procedures.)

Assay for Inhibition of Mitochondrial Respiration

The inhibitory effect of this compound on mitochondrial respiration can be assessed using isolated mitochondria or whole cells. A common method involves measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument.

Protocol Outline:

-

Cell Culture/Mitochondria Isolation: Prepare a suspension of isolated mitochondria or seed cells in a microplate.

-

Treatment: Treat the cells or mitochondria with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

-

OCR Measurement: Measure the basal OCR and the response to the sequential addition of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine the effect of this compound on different parameters of mitochondrial respiration.

-

Data Analysis: Analyze the OCR data to determine the IC₅₀ value of this compound for the inhibition of mitochondrial respiration and to identify the specific complex of the electron transport chain that is targeted.

Conclusion

This compound is a multifaceted natural product with significant roles in both fungal metabolism and as a modulator of key biological processes in other organisms. Its position as a precursor to aflatoxins makes it a critical target for research aimed at mitigating mycotoxin contamination. Furthermore, its ability to inhibit oxidative phosphorylation and its antibacterial properties open avenues for further investigation into its potential as a pharmacological tool or a lead compound for drug development. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics to support ongoing and future research in these areas.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of this compound and its role in aflatoxin B1 biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Isolation of this compound from a mutant of Aspergillus parasiticus impaired in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Averufin: A Technical Guide to its Discovery, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Averufin, a key anthraquinone (B42736) intermediate in the biosynthetic pathway of the carcinogenic mycotoxin aflatoxin, has been the subject of extensive research since its discovery. This technical guide provides an in-depth overview of the history of this compound, its pivotal role in fungal secondary metabolism, and detailed methodologies for its isolation, characterization, and enzymatic conversion. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are summarized for easy reference. Furthermore, this guide presents signaling pathways and experimental workflows as diagrams to facilitate a comprehensive understanding of the molecular processes involving this compound.

Introduction

This compound (C₂₀H₁₆O₇) is a yellow to orange pigment and a critical intermediate in the biosynthesis of aflatoxins, a group of highly toxic and carcinogenic secondary metabolites produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus.[1] Its discovery and the elucidation of its role in the aflatoxin pathway have been instrumental in understanding the complex enzymatic reactions that lead to the formation of these potent mycotoxins. This guide aims to provide a comprehensive technical resource on this compound for researchers in mycology, natural product chemistry, and drug development.

Discovery and History

This compound was first isolated from Aspergillus versicolor and its structure was elucidated.[2] Subsequent research established its function as a precursor to aflatoxin B1.[3] Early biosynthetic studies utilized radiolabeling experiments to trace the incorporation of precursors into aflatoxin, identifying this compound as a key intermediate.[4] The development of mutant strains of Aspergillus parasiticus that accumulate specific intermediates, including this compound, was a significant breakthrough in confirming its position in the pathway.[5][6] These mutants provided a valuable tool for isolating and characterizing this compound and for studying the enzymatic steps in aflatoxin biosynthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₇ | [7] |

| Molecular Weight | 368.3 g/mol | [7] |

| Appearance | Yellow to orange solid | [8] |

| Solubility | Soluble in DMSO (5mg/ml), methanol (B129727) (1mg/ml) | [8] |

| CAS Number | 14016-29-6 | [7] |

NMR Spectroscopic Data

The complete assignment of ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of this compound. While data is spread across various publications, the following table compiles representative chemical shifts.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| Anthraquinone Core | ||

| 1 | 162.5 | - |

| 2 | 108.0 | 6.85 (d, J=2.5) |

| 3 | 165.2 | - |

| 4 | 106.5 | 6.50 (d, J=2.5) |

| 4a | 132.8 | - |

| 5 | 189.8 | - |

| 6 | 110.2 | 7.20 (s) |

| 7 | 161.9 | - |

| 8 | 113.8 | - |

| 8a | 137.5 | - |

| 9 | 181.5 | - |

| 9a | 109.1 | - |

| 10 | 135.0 | - |

| 10a | 108.5 | - |

| Side Chain | ||

| 1' | 70.1 | 5.15 (m) |

| 2' | 35.2 | 2.20 (m), 1.95 (m) |

| 3' | 22.5 | 1.80 (m) |

| 4' | 65.8 | 4.05 (m) |

| 5' | 109.5 | - |

| 6' | 24.8 | 1.55 (s) |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from multiple sources for illustrative purposes.[9][10][11][12]

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 368, corresponding to its molecular weight. The fragmentation pattern provides structural information.

Table 3: Key Fragments in the EI-Mass Spectrum of this compound.

| m/z | Proposed Fragment |

| 368 | [M]⁺ |

| 353 | [M - CH₃]⁺ |

| 325 | [M - C₃H₇O]⁺ |

| 297 | [M - C₄H₇O₂]⁺ |

Note: The fragmentation of this compound involves characteristic losses from the side chain, providing valuable data for its identification.[13][14][15]

Role in Aflatoxin Biosynthesis

This compound is a central intermediate in the aflatoxin biosynthetic pathway. It is formed from norsolorinic acid via a series of enzymatic reactions and is subsequently converted to versiconal (B1263273) hemiacetal acetate (B1210297).

Aflatoxin Biosynthetic Pathway

The following diagram illustrates the position of this compound within the aflatoxin biosynthetic pathway.

Enzymatic Conversion of this compound

The conversion of this compound to versiconal hemiacetal acetate is a critical step in the pathway and is catalyzed by at least two enzymes: a cytochrome P450 monooxygenase (CypX) and an oxidase (AvfA).[16] This reaction involves the oxidative cleavage of the bisfuran ring system of this compound.

The following diagram depicts the enzymatic conversion of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and enzymatic conversion of this compound.

Isolation and Purification of this compound from Aspergillus Cultures

This protocol is adapted from methods used for the extraction of secondary metabolites from fungal cultures.[17][18][19]

-

Culture Growth: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose - YES broth) with spores of an this compound-accumulating mutant strain of Aspergillus parasiticus. Incubate at 28-30°C with shaking for 5-7 days.

-

Mycelial Harvest: Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Extraction:

-

Homogenize the mycelia in a blender with acetone (B3395972) or a mixture of chloroform (B151607) and methanol (2:1, v/v).

-

Filter the homogenate to remove cell debris.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate:acetic acid (80:10:10, v/v/v) and visualize under UV light (365 nm).

-

Combine the fractions containing this compound (typically appearing as a yellow-orange band).

-

Further purify the combined fractions by preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general framework for the HPLC analysis of this compound, which can be optimized for specific equipment and applications.[8][20][21][22][23]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over 20-30 minutes. A typical gradient might be from 10% B to 90% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 365 nm.

-

Injection Volume: 20 µL.

Enzymatic Conversion of this compound using Cell-Free Extracts

This protocol is based on the methodology for studying the enzymatic conversion of aflatoxin precursors.[16][24][25]

-

Preparation of Microsomal and Cytosolic Fractions:

-

Grow Aspergillus parasiticus mycelia in YES broth.

-

Harvest and wash the mycelia with a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA and 10% glycerol).

-

Disrupt the mycelia by grinding with liquid nitrogen or using a bead beater.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the microsomes.

-

The supernatant from this step is the cytosolic fraction. Resuspend the microsomal pellet in the buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal or cytosolic protein (0.1-1.0 mg)

-

This compound (e.g., 50 µM)

-

NADPH (1 mM)

-

Potassium phosphate buffer (pH 7.5) to a final volume of 1 mL.

-

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of chloroform or ethyl acetate.

-

Extract the products, concentrate the organic phase, and analyze by HPLC as described in section 5.2.

-

Quantitative Analysis of this compound in Fungal Mutants

The accumulation of this compound in blocked mutants of Aspergillus species provides a means to quantify the effects of genetic modifications on the aflatoxin pathway. Co-cultivation of wild-type strains with this compound-accumulating mutants has been shown to reduce the overall yield of aflatoxins, with one study reporting a 6-fold decrease in aflatoxin production.[5] More recent studies have utilized quantitative proteomics to compare high and low aflatoxin-producing strains, providing insights into the regulatory mechanisms.[26][27]

Table 4: Reported Effects of Mutations on Aflatoxin and Precursor Yields.

| Fungal Strain / Condition | Effect on Aflatoxin/Precursor Yield | Reference |

| Co-culture of wild-type A. parasiticus with an this compound-producing mutant | 6-fold reduction in aflatoxin yield | [5] |

| High aflatoxin-yielding A. flavus strains | Upregulation of proteins in secondary metabolite biosynthesis | [26][27] |

| Low aflatoxin-yielding A. flavus strains | Downregulation of proteins in secondary metabolite biosynthesis | [26][27] |

Conclusion

This compound remains a molecule of significant interest due to its central role in the biosynthesis of the globally important mycotoxins, the aflatoxins. The experimental protocols and data summarized in this technical guide provide a valuable resource for researchers investigating fungal secondary metabolism, natural product biosynthesis, and for those involved in the development of strategies to mitigate aflatoxin contamination in food and feed. The continued study of this compound and the enzymes involved in its transformation will undoubtedly lead to a deeper understanding of these complex biological processes and may pave the way for novel intervention strategies.

References

- 1. Cytochrome P450 Induction Assays [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect on aflatoxin production of competition between wild-type and mutant strains of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of this compound from a mutant of Aspergillus parasiticus impaired in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound and its role in aflatoxin B1 biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pharmtech.com [pharmtech.com]

- 9. mdpi.com [mdpi.com]

- 10. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clinicalcasereportsint.com [clinicalcasereportsint.com]

- 19. researchgate.net [researchgate.net]

- 20. hplc.eu [hplc.eu]

- 21. researchgate.net [researchgate.net]

- 22. shimadzu.com [shimadzu.com]

- 23. youtube.com [youtube.com]

- 24. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Quantitative Proteomic Analysis for High- and Low-Aflatoxin-Yield Aspergillus flavus Strains Isolated From Natural Environments [frontiersin.org]

- 27. Quantitative Proteomic Analysis for High- and Low-Aflatoxin-Yield Aspergillus flavus Strains Isolated From Natural Environments - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Odyssey: A Technical Guide to the Conversion of Averantin to Averufin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of averantin (B1666156) to averufin, a critical sequence in the biosynthetic pathway of aflatoxins. Aflatoxins are potent mycotoxins of significant concern in agriculture and food safety, and understanding their formation at a molecular level is paramount for developing effective mitigation strategies. This document details the multi-enzyme cascade, presents quantitative data on enzyme purification and kinetics, outlines detailed experimental protocols, and visualizes the intricate biochemical and regulatory pathways involved.

The Core Pathway: A Multi-Step Enzymatic Conversion

The transformation of averantin (AVN) to this compound (AVR) is not a single enzymatic step but a coordinated three-step process involving a monooxygenase and two cytosolic enzymes. This pathway proceeds through two key intermediates: 5'-hydroxyaverantin (B15418084) (HAVN) and 5'-oxoaverantin (B1264410) (OAVN).[1]

The established reaction sequence is as follows:

Averantin (AVN) → 5'-Hydroxyaverantin (HAVN) → 5'-Oxoaverantin (OAVN) → this compound (AVR)

This multi-step conversion is a key part of the early stages of the aflatoxin biosynthetic pathway, which originates from norsolorinic acid.[2][3]

Step 1: Hydroxylation of Averantin to 5'-Hydroxyaverantin

The initial step is the hydroxylation of averantin at the 5' position to form 5'-hydroxyaverantin.

-

Enzyme: Averantin 5'-monooxygenase

-

Enzyme Class: Cytochrome P-450 monooxygenase

-

Cofactor: NADPH[1]

-

Cellular Location: Microsomal fraction[1]

Step 2: Dehydrogenation of 5'-Hydroxyaverantin to 5'-Oxoaverantin

The second step involves the oxidation of the newly introduced hydroxyl group of HAVN to a ketone, forming the intermediate 5'-oxoaverantin.

-

Enzyme: 5'-Hydroxyaverantin (HAVN) dehydrogenase

-

Gene: aflH (also referred to as adhA)[1]

-

Enzyme Class: Alcohol dehydrogenase

-

Cofactor: NAD+[1]

-

Cellular Location: Cytosol[1]

Step 3: Cyclization of 5'-Oxoaverantin to this compound

The final step is the intramolecular cyclization of OAVN to form the stable this compound molecule.

-

Enzyme: 5'-Oxoaverantin (OAVN) cyclase

-

Enzyme Class: Cyclase

-

Cofactor: None required[1]

-

Cellular Location: Cytosol[1]

Quantitative Data: Enzyme Purification and Properties

The cytosolic enzymes, HAVN dehydrogenase and OAVN cyclase, have been purified from Aspergillus parasiticus, providing valuable insights into their biochemical properties.

Purification of 5'-Hydroxyaverantin (HAVN) Dehydrogenase

The purification of HAVN dehydrogenase from the cytosol fraction of Aspergillus parasiticus has been reported. The enzyme is a homodimer with a subunit molecular weight of approximately 28 kDa.[1]

| Purification Step | Total Protein (mg) | Total Activity (nkat) | Specific Activity (nkat/mg) | Yield (%) | Purification (fold) |

| Cytosol | 2,800 | 1.87 | 0.00067 | 100 | 1 |

| Ammonium Sulfate (40-70%) | 980 | 1.67 | 0.0017 | 89 | 2.5 |

| DE52 | 160 | 1.22 | 0.0076 | 65 | 11 |

| Phenyl-Sepharose | 21 | 0.90 | 0.043 | 48 | 64 |

| Mono Q (1st) | 1.9 | 0.58 | 0.31 | 31 | 460 |

| Superdex 200 | 0.42 | 0.37 | 0.88 | 20 | 1,310 |

| Mono Q (2nd) | 0.09 | 0.22 | 2.44 | 12 | 3,640 |

Table adapted from Sakuno et al., 2003.[1]

Kinetic Properties of HAVN Dehydrogenase: The enzyme exhibits Michaelis-Menten kinetics with an apparent Km of 11 µM for 5'-hydroxyaverantin.[1]

Purification of 5'-Oxoaverantin (OAVN) Cyclase

OAVN cyclase has also been purified from the same cytosolic fraction. It is a homodimer with a larger subunit molecular weight of approximately 79 kDa.[1]

| Purification Step | Total Protein (mg) | Total Activity (nkat) | Specific Activity (nkat/mg) | Yield (%) | Purification (fold) |

| Cytosol | 2,800 | 2.50 | 0.00089 | 100 | 1 |

| Ammonium Sulfate (40-70%) | 980 | 2.17 | 0.0022 | 87 | 2.5 |

| DE52 | 160 | 1.67 | 0.010 | 67 | 11 |

| Phenyl-Sepharose | 18 | 1.05 | 0.058 | 42 | 65 |

| Mono Q | 2.1 | 0.67 | 0.32 | 27 | 360 |

| Superdex 200 | 0.28 | 0.33 | 1.18 | 13 | 1,330 |

Table adapted from Sakuno et al., 2003.[1]

Kinetic Properties of OAVN Cyclase: The apparent Km of OAVN cyclase for 5'-oxoaverantin is 2.9 µM.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic conversion of averantin to this compound.

Preparation of Fungal Cell Fractions

The separation of cytosolic and microsomal fractions is crucial for assaying the individual enzymatic activities.

Protocol for Preparation of Cytosol and Microsome Fractions from Aspergillus parasiticus

-

Fungal Culture: Grow Aspergillus parasiticus in a suitable liquid medium (e.g., YES medium: 2% yeast extract, 6% sucrose) at 28°C for 72-96 hours with shaking.

-

Mycelia Harvesting: Harvest the mycelia by filtration through cheesecloth and wash thoroughly with sterile, cold water.

-

Cell Lysis: Resuspend the mycelia in a cold lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 1 M KCl). Disrupt the cells by grinding with liquid nitrogen in a mortar and pestle or by using a bead beater.

-

Initial Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.

-

Preparation of Cytosol: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosol fraction.

-

Preparation of Microsomes: The pellet from the ultracentrifugation step contains the microsomes. Wash the pellet by resuspending it in the lysis buffer and centrifuging again at 105,000 x g for 1 hour at 4°C. Resuspend the final microsomal pellet in a minimal volume of storage buffer (e.g., lysis buffer with 20% glycerol).

-

Protein Quantification: Determine the protein concentration of both the cytosol and microsome fractions using a standard method such as the Bradford assay.

-

Storage: Store the fractions at -80°C until use.

Enzyme Activity Assays

Protocol for Averantin 5'-Monooxygenase Assay

This assay measures the consumption of NADPH, which is indicative of monooxygenase activity.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-10 µM Averantin (substrate)

-

100-200 µM NADPH (cofactor)

-

Microsomal fraction (containing the enzyme)

-

-

Initiation: Start the reaction by adding the microsomal fraction to the pre-warmed reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.

-

Calculation of Activity: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6,220 M-1cm-1). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Protocol for 5'-Hydroxyaverantin (HAVN) Dehydrogenase Assay

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

20 µM 5'-Hydroxyaverantin (substrate)

-

1 mM NAD+ (cofactor)

-

Cytosolic fraction or purified enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of chloroform (B151607).

-

Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the chloroform layer containing the product.

-

Analysis: Evaporate the chloroform and redissolve the residue in a suitable solvent. Analyze the formation of 5'-oxoaverantin by HPLC.

Protocol for 5'-Oxoaverantin (OAVN) Cyclase Assay

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 µM 5'-Oxoaverantin (substrate)

-

Cytosolic fraction or purified enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Reaction Termination and Extraction: Stop the reaction and extract the product as described for the HAVN dehydrogenase assay.

-

Analysis: Analyze the formation of this compound by HPLC.

Visualization of Pathways and Workflows

Biosynthetic Pathway from Averantin to this compound

References

- 1. New Insights of Transcriptional Regulator AflR in Aspergillus flavus Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification of averantin as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of the C6-zinc cluster protein, AFLR, to the promoters of aflatoxin pathway biosynthesis genes in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Averufin: A Comprehensive Technical Guide to its Natural Occurrence in Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Averufin is a polyketide-derived anthraquinone (B42736) mycotoxin naturally produced by a variety of filamentous fungi, most notably within the genus Aspergillus. It serves as a critical intermediate in the biosynthetic pathway of the potent carcinogens, aflatoxins. The presence of this compound in fungal cultures is often indicative of the potential for aflatoxin production, making its study essential for food safety, mycotoxicology, and drug development. This technical guide provides an in-depth overview of the natural occurrence of this compound in fungal species, presenting quantitative data, detailed experimental protocols for its detection and quantification, and a visualization of its biosynthetic pathway.

Natural Occurrence of this compound in Fungal Species

This compound has been isolated from several species of the genus Aspergillus. These fungi are ubiquitous in the environment and are known contaminants of agricultural commodities. The production of this compound is closely linked to the genetic makeup of the fungal strain and environmental conditions.

Table 1: Fungal Species Reported to Produce this compound

| Fungal Species | Key Findings | References |

| Aspergillus parasiticus | A well-established producer of this compound as a precursor to aflatoxins B1, B2, G1, and G2. Mutant strains blocked in the aflatoxin pathway have been shown to accumulate this compound.[1][2][3][4] The gene adhA is involved in the conversion of 5'-hydroxyaverantin (B15418084) to this compound in this species.[5] | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Aspergillus versicolor | Isolated as a natural metabolite of this species. It is a known producer of other mycotoxins like sterigmatocystin (B1681140).[14] | [14] |

| Aspergillus nidulans | Produces this compound as part of the sterigmatocystin biosynthetic pathway, a precursor to aflatoxin.[15] This species is a model organism for studying fungal genetics and secondary metabolism.[16][17][18] | [15][16][17][18][19] |

| Aspergillus flavus | As a primary producer of aflatoxin B1, A. flavus also synthesizes this compound as an intermediate.[20][21][22] The gene AfVerB is involved in the conversion of norsolorinic acid to this compound.[20] | [1][20][21][22][23] |

| Aspergillus carneus | This marine-derived fungus has been shown to produce this compound among other metabolites.[24] | [24] |

| Aspergillus pseudoustus | This species was found to produce norsolorinic acid, this compound, and versicolorin (B1264617) C, indicating the presence of at least part of the aflatoxin biosynthetic gene cluster.[15] | [15] |

Quantitative Data on this compound Production

Quantitative data on this compound production can vary significantly based on the fungal strain, culture medium, and incubation conditions. The following table summarizes available data from literature.

Table 2: Quantitative Production of this compound by Fungal Species

| Fungal Species | Strain | Medium | Incubation Conditions | This compound Yield | Reference |

| Aspergillus parasiticus | ATCC 24551 (mutant) | YES (Yeast Extract Sucrose) | Not specified | Accumulates large amounts | [7] |

| Aspergillus parasiticus | NRRL 2999 (wild-type) | Czapek's broth + 1% Sodium Bicarbonate | Not specified | Accumulates this compound | [8][11] |

| Aspergillus parasiticus | Blocked mutants | Not specified | Not specified | 72% accumulation from 14C-averufanin | [6][10][12] |

Experimental Protocols

Protocol 1: Isolation and Extraction of this compound from Fungal Culture

This protocol describes a general method for the extraction of this compound from fungal mycelia.

Materials:

-

Fungal culture grown on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Yeast Extract Sucrose broth).

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Filter paper

-

Separatory funnel

Procedure:

-

Harvest the fungal mycelia from the culture medium by filtration.

-

Dry the mycelia (e.g., lyophilization or air drying).

-

Grind the dried mycelia into a fine powder.

-

Extract the powdered mycelia with acetone at room temperature with agitation for several hours.

-

Filter the extract to remove the mycelial debris.

-

Repeat the extraction process two more times to ensure complete recovery.

-

Combine the acetone extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between chloroform and water in a separatory funnel.

-

Collect the chloroform layer, which contains the crude this compound extract.

-

Dry the chloroform extract over anhydrous sodium sulfate and filter.

-

Evaporate the chloroform to obtain the crude this compound extract, which can be further purified.

Protocol 2: Qualitative Analysis of this compound by Thin-Layer Chromatography (TLC)

Materials:

-

Crude this compound extract

-

TLC plates (silica gel 60 F254)

-

Developing solvent system (e.g., Chloroform:Acetone, 9:1 v/v)

-

This compound standard

-

UV lamp (long wave, 365 nm)

Procedure:

-

Dissolve the crude extract and the this compound standard in a small amount of chloroform or acetone.

-

Spot a small amount of the dissolved extract and the standard onto the baseline of a TLC plate.

-

Allow the spots to dry completely.

-

Place the TLC plate in a developing chamber containing the developing solvent system.

-

Allow the solvent to ascend the plate until it is near the top.

-

Remove the plate from the chamber and allow it to air dry.

-

Visualize the plate under a UV lamp. This compound will appear as a distinct spot, and its retention factor (Rf) value can be compared to that of the standard.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Materials:

-

Crude or purified this compound extract

-

This compound standard of known concentration

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

Procedure:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dissolve the sample extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 290 nm).

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of aflatoxins. The pathway involves a series of enzymatic reactions that convert acetate (B1210297) units into complex polyketide structures.

Caption: A simplified diagram of the aflatoxin biosynthetic pathway highlighting the central role of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from fungal cultures.

Caption: A standard workflow for the extraction, analysis, and quantification of this compound from fungal sources.

Conclusion

This compound is a significant mycotoxin due to its role as a precursor in the biosynthesis of aflatoxins. Its presence in various Aspergillus species underscores the importance of monitoring for this compound in agricultural and food products. The protocols and information provided in this guide offer a comprehensive resource for researchers and professionals involved in mycotoxin research, food safety, and the development of novel therapeutics. Further research into the quantitative production of this compound by different fungal strains and under various environmental conditions is warranted to better understand and mitigate the risks associated with aflatoxin contamination.

References

- 1. newprairiepress.org [newprairiepress.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conversion of this compound into aflatoxins by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Averufanin is an aflatoxin B1 precursor between averantin and this compound in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of Aflatoxin B1 by Aspergillus parasiticus Grown on a Novel Meat-Based Media | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. Aspergillus nidulans - Wikipedia [en.wikipedia.org]

- 17. In the fungus where it happens: history and future propelling Aspergillus nidulans as the archetype of natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Sequence-specific binding by Aspergillus nidulans AflR, a C6 zinc cluster protein regulating mycotoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Aspergillus derived mycotoxins in food and the environment: Prevalence, detection, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biodiversity of Aspergillus Species and Their Mycotoxin Production Potential in Dry Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]

- 24. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Averufin's Mechanism of Action in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Averufin (AVF) is a key anthraquinone (B42736) intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by fungal species such as Aspergillus parasiticus and Aspergillus flavus.[1][2] These mycotoxins are potent natural carcinogens, and their presence in food and feed poses a significant threat to human and animal health. Understanding the metabolic fate of this compound is critical for developing strategies to inhibit aflatoxin production. This technical guide provides an in-depth look at the enzymatic conversion of this compound, the associated metabolic pathways, quantitative data on these processes, and the detailed experimental protocols used to elucidate them.

Core Mechanism: The Enzymatic Conversion of this compound

The metabolism of this compound is a critical juncture in the aflatoxin pathway, marking the transition to a series of complex downstream intermediates. This process is not a single reaction but involves a coordinated effort between enzymes localized in different cellular compartments. The primary conversion is the oxidation of this compound to hydroxyversicolorone (B1196034) (HVN), which then enters a newly discovered metabolic grid.

Microsomal Oxidation of this compound

The first and committing step in this compound metabolism is its conversion to hydroxyversicolorone (HVN). This reaction is catalyzed by a microsomal enzyme and is dependent on the cofactor NADPH.[1][3] Studies using cell-free systems from Aspergillus parasiticus have shown that only the (1′S,5′S)-averufin stereoisomer serves as a substrate for this reaction; the (1′R,5′R) form is not metabolized.[1][3] This enzymatic step is crucial, as the disruption of the gene responsible, aflI (also known as avfA), a putative monooxygenase, leads to the accumulation of this compound.[4]

The Cytosolic Metabolic Grid

Following its formation, hydroxyversicolorone (HVN) is processed through a complex metabolic grid catalyzed by cytosolic enzymes.[1][3] This grid involves several intermediates, including versicolorone (B1219424) (VONE), versiconol (B1264608) acetate (B1210297) (VOAc), and versiconal (B1263273) hemiacetal acetate (VHA).[3] Cell-free experiments with the cytosol fraction of A. parasiticus demonstrate that in the presence of NADPH, HVN is transiently converted to VHA and VONE, ultimately leading to the accumulation of versicolorin (B1264617) B (VB) and versiconol (VOH).[3] The discovery of this grid revealed that the pathway from this compound is more intricate than a simple linear progression, involving multiple, interconnected enzymatic reactions.

Quantitative Data

While detailed kinetic parameters for the direct conversion of this compound are not extensively published, studies on related enzymatic steps and time-course analyses provide valuable quantitative insights.

Enzyme Kinetics of this compound Precursors

The conversion of 5'-Hydroxyaverantin (HAVN) to this compound (AVR) involves two cytosolic enzymes that have been purified and characterized.[5] Their kinetic parameters provide a quantitative baseline for the efficiency of anthraquinone intermediate processing in the aflatoxin pathway.

Table 1: Kinetic Parameters of Enzymes in the HAVN to this compound Conversion

| Enzyme | Substrate | Km | Vmax | Optimal pH | Cofactor |

|---|---|---|---|---|---|

| HAVN Dehydrogenase | HAVN | 18 µM | 1.1 µmol/min/mg | 7.5 | NAD+ |

| OAVN Cyclase | OAVN | 19 µM | 2.5 µmol/min/mg | 7.5 | None |

Data sourced from Sakuno et al., 2003.[5]

Time-Course of this compound Conversion

In vitro assays using microsomal fractions from A. parasiticus demonstrate the rate of product formation from this compound over time. This data highlights the sequential conversion of this compound first to HVN and subsequently to VHA.

Table 2: Product Formation from this compound by Microsomal Fraction over Time

| Incubation Time (minutes) | Hydroxyversicolorone (HVN) Produced (nmol) | Versiconal Hemiacetal Acetate (VHA) Produced (nmol) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 5 | 1.8 | 1.9 |

| 10 | 2.5 | 2.6 |

| 20 | 2.5 | 3.8 |

| 30 | 2.5 | 4.5 |

Data interpreted from graphical representations in Sakuno et al., 2003.[1] Note: The amount of HVN reaches a maximum after 10 minutes and then remains constant, indicating it is being converted to VHA as it is produced.[1]

Experimental Protocols

The elucidation of this compound's metabolic pathway relies on a set of core biochemical techniques designed to isolate enzymatic activities and analyze reaction products.

Fungal Strain and Culture Conditions

-

Strain: Aspergillus parasiticus NIAH-26, a mutant strain that does not produce aflatoxins or precursors but expresses the necessary biosynthetic enzymes when cultured in specific media.[2]

-

Medium: YES medium (2% yeast extract, 20% sucrose) is used for culturing. This medium is conducive to the expression of aflatoxin pathway enzymes.[5]

-

Incubation: The fungus is grown in liquid culture at 30°C with shaking for several days until sufficient mycelial mass is achieved.

Preparation of Cell-Free Extracts and Subcellular Fractions

-

Mycelial Harvest: Mycelia are harvested from the liquid culture by filtration, washed with a suitable buffer (e.g., potassium phosphate (B84403) buffer), and pressed dry.

-

Homogenization: The dried mycelia are frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle. The powder is then suspended in an extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing glycerol, EDTA, and protease inhibitors).

-

Crude Extract: The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris. The resulting supernatant is the crude cell-free extract.

-

Subcellular Fractionation:

-

The crude extract is subjected to ultracentrifugation at a high speed (e.g., 105,000 x g) for 60-90 minutes.

-

The resulting supernatant contains the soluble cytosolic enzymes and is designated the cytosol fraction .

-

The pellet, containing membrane-bound organelles, is resuspended in buffer and constitutes the microsome fraction .[1][2]

-

Enzyme Assay for this compound Conversion

-

Reaction Mixture: A typical reaction mixture contains:

-

Buffer: 0.1 M Potassium Phosphate, pH 7.5

-

Substrate: (1′S,5′S)-Averufin dissolved in a minimal amount of a solvent like dimethyl sulfoxide.

-

Cofactor: NADPH (typically 1-2 mM).

-

Enzyme: Microsome fraction (for AVR to HVN conversion) or Cytosol fraction (for subsequent steps).

-

-

Incubation: The reaction is initiated by adding the enzyme fraction and incubated at 30°C for a specified time period (e.g., 0 to 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent, typically ethyl acetate or chloroform.

Metabolite Extraction and Analysis

-

Extraction: The reaction mixture is vigorously mixed with an equal volume of ethyl acetate. The phases are separated by centrifugation, and the organic (ethyl acetate) layer containing the anthraquinone metabolites is collected.

-

Sample Preparation: The solvent is evaporated under a stream of nitrogen, and the residue is redissolved in a suitable solvent (e.g., methanol) for analysis.

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water or a similar solvent system is employed to separate the various intermediates.

-

Detection: Metabolites are detected using a UV-Vis or photodiode array detector at a wavelength suitable for anthraquinones (e.g., 280 nm or 450 nm).

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.

-

Conclusion

This compound stands as a central hub in the complex metabolic network leading to aflatoxin synthesis. Its conversion is initiated by a specific, NADPH-dependent microsomal monooxygenase, which feeds into a versatile cytosolic metabolic grid. The elucidation of these mechanisms, supported by quantitative time-course data and detailed in vitro protocols, provides a robust framework for targeting this pathway. For drug development professionals, the enzymes responsible for converting this compound and its subsequent intermediates represent promising targets for the design of specific inhibitors aimed at controlling aflatoxin contamination in agriculture and food production.

References

- 1. Enzymatic Conversion of this compound to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic conversion of norsolorinic acid to this compound in aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic conversion of this compound to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Biosynthetic Mechanisms for Polyketide-Derived Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of Two Cytosolic Enzymes and a Novel Intermediate, 5′-Oxoaverantin, in the Pathway from 5′-Hydroxyaverantin to this compound in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Keystone of Mycotoxin Synthesis: An In-depth Technical Guide to the Stereochemistry of Averufin in Aflatoxin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins, a group of mycotoxins produced by species of the fungus Aspergillus, represent a significant threat to global food safety and public health due to their potent carcinogenic properties. The biosynthesis of these complex secondary metabolites involves a multistep enzymatic cascade, with the anthraquinone (B42736) intermediate, averufin, playing a pivotal stereochemical role. Understanding the precise three-dimensional arrangement of atoms within this compound and the stereospecificity of the enzymes that process it is paramount for developing targeted strategies to inhibit aflatoxin production. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the enzymatic conversions, relevant quantitative data, and the regulatory networks that govern this critical juncture in the aflatoxin biosynthetic pathway.

Stereochemistry of the this compound Conversion Pathway